2-Methoxyethane-1-sulfonyl fluoride
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Overview
Description
2-Methoxyethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H7FO3S and a molecular weight of 142.15 g/mol . It is known for its stability and reactivity, making it a valuable compound in various chemical and biological applications.
Preparation Methods
2-Methoxyethane-1-sulfonyl fluoride can be synthesized through a one-pot synthesis from sulfonates or sulfonic acids . This method involves mild reaction conditions and readily available reagents, making it an efficient and practical approach for industrial production. The process typically includes the use of phase transfer catalysts and fluorinating agents to achieve the desired sulfonyl fluoride .
Chemical Reactions Analysis
2-Methoxyethane-1-sulfonyl fluoride undergoes various chemical reactions, including substitution reactions. It is particularly reactive towards nucleophiles, which can replace the fluoride group. Common reagents used in these reactions include potassium fluoride and crown ethers . The major products formed from these reactions depend on the specific nucleophile used, but they generally involve the substitution of the fluoride group with another functional group .
Scientific Research Applications
2-Methoxyethane-1-sulfonyl fluoride has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of sulfonyl compounds through the sulfur-fluorine exchange (SuFEx) methodology . This click chemistry technique is valuable for the rapid synthesis of complex molecules. In biology, it is used as a covalent probe for targeting specific amino acids in proteins, such as lysine and tyrosine . Additionally, it is used in materials science for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Methoxyethane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfur-fluorine bond in the compound is highly reactive, allowing it to form covalent bonds with specific amino acids in proteins . This reactivity is utilized in the design of covalent inhibitors that can selectively target and inhibit enzymes by forming stable adducts with amino acid residues such as lysine and tyrosine .
Comparison with Similar Compounds
2-Methoxyethane-1-sulfonyl fluoride is unique in its stability and reactivity compared to other sulfonyl fluorides. Similar compounds include ethanesulfonyl fluoride and methanesulfonyl fluoride, which also have applications in chemical synthesis and biological research . this compound stands out due to its specific reactivity towards certain amino acids, making it a valuable tool in the design of targeted covalent inhibitors .
Properties
IUPAC Name |
2-methoxyethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUWYEMJEIBZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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